molecular formula C11H9BrN2O2 B5698559 N-(3-bromophenyl)-5-methylisoxazole-3-carboxamide

N-(3-bromophenyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B5698559
M. Wt: 281.10 g/mol
InChI Key: LGCZSBDFRGMCFQ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-5-methylisoxazole-3-carboxamide is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromophenyl group and a carboxamide group in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-5-methylisoxazole-3-carboxamide typically involves the reaction of 3-bromobenzoyl chloride with 5-methylisoxazole-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis and purification techniques, such as continuous flow reactors and high-performance liquid chromatography (HPLC), can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: Reduction of the carboxamide group can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and an organic solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include oxides or hydroxyl derivatives.

    Reduction Reactions: Products include amines or alcohols.

Scientific Research Applications

N-(3-bromophenyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromophenyl)-5-methylisoxazole-3-carboxamide: shares structural similarities with other isoxazole derivatives, such as:

Uniqueness

  • The presence of both the bromophenyl group and the carboxamide group in this compound makes it unique compared to other isoxazole derivatives. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(3-Bromophenyl)-5-methylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antibacterial properties, cytotoxic effects, and mechanisms of action.

1. Antibacterial Activity

Several studies have highlighted the antibacterial potential of isoxazole derivatives, including this compound.

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity against various strains, with MIC values reported as low as 6.25 mg/mL against XDR-S. Typhi . This positions it as a promising candidate for further development against multi-drug resistant bacteria.

Table 1: Antibacterial Activity of Isoxazole Derivatives

CompoundMIC (mg/mL)Target Bacteria
This compound6.25XDR-S. Typhi
Other synthesized derivativesVariesE. coli, S. aureus

The cytotoxic effects of isoxazole derivatives have been explored in various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cells.

  • Apoptosis Induction : Studies indicate that isoxazoles can promote apoptosis and cell cycle arrest in cancer cells, evidenced by changes in mRNA expression levels of apoptotic markers such as Bcl-2 and p21 . Specifically, the compound has been linked to decreased Bcl-2 expression, which is associated with increased apoptosis.

Table 2: Cytotoxicity Data for Isoxazole Derivatives

CompoundIC50 (µM)Cell LineMechanism of Action
This compoundNot specifiedHL-60 (leukemia)Induction of apoptosis
Other isoxazoles86-755VariousApoptosis and cell cycle arrest

3. Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition properties of this compound.

  • Alkaline Phosphatase Inhibition : The compound has been shown to act as a competitive inhibitor of alkaline phosphatase with an IC50 value of approximately 1.469 µM . This suggests potential therapeutic applications in conditions where alkaline phosphatase plays a role.

Table 3: Enzyme Inhibition Data

EnzymeCompoundIC50 (µM)
Alkaline PhosphataseThis compound1.469
Other inhibitorsVariousVaries

4. Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins.

  • Binding Affinity : The compound exhibited strong binding affinity with target proteins such as DNA gyrase, with a binding energy of ΔG = -7.5648 kcal/mol . This high binding energy indicates a stable interaction that may contribute to its biological activity.

Properties

IUPAC Name

N-(3-bromophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-5-10(14-16-7)11(15)13-9-4-2-3-8(12)6-9/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCZSBDFRGMCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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